molecular formula C8H13NO2 B2542962 2-Azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1394116-74-5

2-Azabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2542962
CAS No.: 1394116-74-5
M. Wt: 155.197
InChI Key: XDGLNYVLTDUSHG-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic ring system with a carboxylic acid functional group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid typically involves the hydrogenation of para-aminobenzoic acid (PABA) to yield 4-aminocyclohexane carboxylic acid. This intermediate is then subjected to high-temperature conditions (around 250°C) to induce epimerization and cyclization, forming the bicyclic lactam. Subsequent reduction and treatment with tosic acid yield the desired bicyclic amine, which can be further converted to the carboxylic acid form .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce amine derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with various molecular targets. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its specific ring structure and the presence of both a nitrogen atom and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-6(2-4-8)9-5-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLNYVLTDUSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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